molecular formula C8H4BrNO2 B12867614 2-Bromobenzo[d]oxazole-6-carbaldehyde

2-Bromobenzo[d]oxazole-6-carbaldehyde

Cat. No.: B12867614
M. Wt: 226.03 g/mol
InChI Key: UDOULXRRNFNPMP-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrNO2 It is characterized by the presence of a bromine atom at the second position and an aldehyde group at the sixth position on the benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a formylating agent such as DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromobenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react or inhibit biological pathways .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H

InChI Key

UDOULXRRNFNPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)Br

Origin of Product

United States

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